![molecular formula C14H16N2O3 B2895762 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide CAS No. 852367-31-8](/img/structure/B2895762.png)
2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, also known as IPA-3, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of P21-activated kinases (PAKs), a family of serine/threonine protein kinases that play important roles in cell proliferation, migration, and survival.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, and its derivatives, have been the subject of extensive research due to their potential applications in various scientific fields. Studies have focused on the synthesis of novel compounds for antimicrobial activities, protection in the synthesis of semisynthetic beta-lactam antibiotics, and as potent ligands for cannabinoid receptors, among others.
One notable study synthesized a series of acetamide derivatives, including the mentioned compound, to evaluate their antibacterial and antifungal activities. The study found that some derivatives showed promising activities against pathogenic microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Another significant application is in the synthesis of semisynthetic beta-lactam antibiotics. The 2-methoxypropan-2-yl group has been identified as a suitable hydroxyl protecting group, facilitating the synthesis of broad-spectrum antibiotics with notable activities against strains of Pseudomonas aeruginosa. This highlights the compound's role in improving antibiotic synthesis processes (Woo, 1981).
Furthermore, indol-3-yl-oxoacetamides have been synthesized and evaluated as potent cannabinoid receptor type 2 ligands. These compounds, including the one , offer potential therapeutic applications in treating diseases mediated by the CB2 receptor (Moldovan et al., 2017).
Drug Development and Molecular Docking Studies
The compound has also found applications in drug development, specifically as a precursor or a structural motif in the synthesis of drugs targeting various conditions. For example, its derivatives have been studied for their roles in synthesizing inhibitors for COX-2, highlighting their potential in developing anti-inflammatory drugs (Uddin et al., 2009).
Additionally, molecular docking and design-based synthesis studies have been conducted to evaluate the anti-inflammatory properties of indole acetamide derivatives. These studies aim to uncover the mechanisms through which these compounds interact with biological targets, furthering our understanding of their potential therapeutic applications (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(8-19-2)16-14(18)13(17)11-7-15-12-6-4-3-5-10(11)12/h3-7,9,15H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHSCLIUQDJWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.